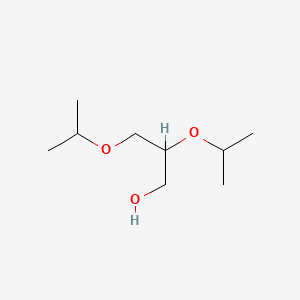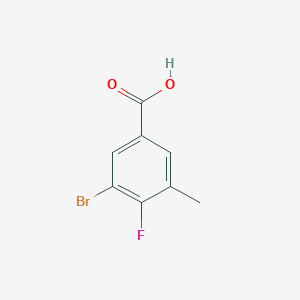
3,4-Dimethylphenyl methylnitrosocarbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-Dimethylphenyl methylnitrosocarbamate is an organic compound with the molecular formula C10H12N2O2 It is a derivative of carbamate, characterized by the presence of a nitroso group attached to the nitrogen atom of the carbamate moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dimethylphenyl methylnitrosocarbamate typically involves the reaction of 3,4-dimethylphenyl isocyanate with nitrosating agents under controlled conditions. One common method includes the use of sodium nitrite and hydrochloric acid to generate the nitrosating species in situ, which then reacts with the isocyanate to form the desired product .
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes that ensure consistent reaction conditions and high yields. The use of automated reactors and precise control of temperature and reagent addition are crucial for the efficient production of this compound .
化学反应分析
Types of Reactions: 3,4-Dimethylphenyl methylnitrosocarbamate undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro derivatives.
Reduction: The nitroso group can be reduced to form amines.
Substitution: The carbamate moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines or alcohols can react with the carbamate group under mild conditions.
Major Products Formed:
Oxidation: Formation of 3,4-dimethylphenyl nitrocarbamate.
Reduction: Formation of 3,4-dimethylphenyl amine.
Substitution: Formation of various substituted carbamates depending on the nucleophile used.
科学研究应用
3,4-Dimethylphenyl methylnitrosocarbamate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Investigated for its potential use in drug development, particularly for its nitroso group, which can interact with biological targets.
Industry: Utilized in the production of pesticides and other agrochemicals.
作用机制
The mechanism of action of 3,4-Dimethylphenyl methylnitrosocarbamate involves the interaction of its nitroso group with biological molecules. The nitroso group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This interaction can disrupt various cellular pathways and processes, making it a potential candidate for therapeutic applications .
相似化合物的比较
3,4-Dimethylphenyl methylcarbamate: Lacks the nitroso group, making it less reactive in certain biological contexts.
3,4-Dimethylphenyl isocyanate: Precursor to the nitrosocarbamate, used in its synthesis.
3,4-Dimethylphenyl nitrocarbamate: An oxidized form of the nitrosocarbamate with different chemical properties.
Uniqueness: 3,4-Dimethylphenyl methylnitrosocarbamate is unique due to the presence of the nitroso group, which imparts distinct reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications, particularly in
属性
CAS 编号 |
58139-33-6 |
|---|---|
分子式 |
C10H12N2O3 |
分子量 |
208.21 g/mol |
IUPAC 名称 |
(3,4-dimethylphenyl) N-methyl-N-nitrosocarbamate |
InChI |
InChI=1S/C10H12N2O3/c1-7-4-5-9(6-8(7)2)15-10(13)12(3)11-14/h4-6H,1-3H3 |
InChI 键 |
HHNVRZPRZQZGFZ-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(C=C1)OC(=O)N(C)N=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(5,6-dihydro-4H-cyclopenta[b]thiophen-4-yl)methanamine](/img/structure/B13940065.png)
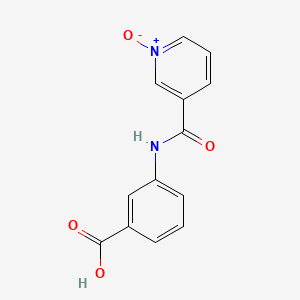
![Benzenesulfonic acid, 2-chloro-5-[[4-(phenylamino)phenyl]azo]-](/img/structure/B13940077.png)
![6-Bromo-1-[(2-methoxyethoxy)methyl]-1h-indazole-3-carboxylic acid](/img/structure/B13940080.png)

![n-[2-(4-Methoxyphenyl)benzofuran-5-yl]acetamidine](/img/structure/B13940087.png)


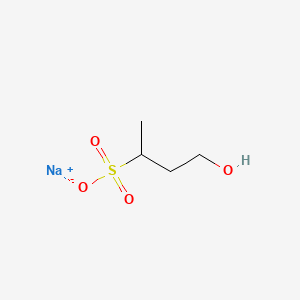
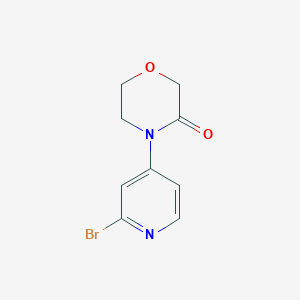
![1-Piperazinecarboxylic acid, 4-[[(4-chlorophenyl)amino]carbonyl]-, 1,1-dimethylethyl ester](/img/structure/B13940130.png)
